4-amino-N-{4-[(E)-2-(4-methoxyphenyl)ethenyl]pyrimidin-2-yl}benzenesulfonamide
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Overview
Description
4-AMINO-N-{4-[(E)-2-(4-METHOXYPHENYL)-1-ETHENYL]-2-PYRIMIDINYL}-1-BENZENESULFONAMIDE is a complex organic compound that features a combination of aromatic and heterocyclic structures. This compound is notable for its potential applications in various fields, including medicinal chemistry and materials science. The presence of multiple functional groups, such as amino, methoxy, and sulfonamide, contributes to its diverse reactivity and utility.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-AMINO-N-{4-[(E)-2-(4-METHOXYPHENYL)-1-ETHENYL]-2-PYRIMIDINYL}-1-BENZENESULFONAMIDE typically involves multi-step organic reactions. One common approach is the condensation of 4-methoxybenzaldehyde with 4-amino-2-pyrimidinylamine to form an intermediate Schiff base. This intermediate is then subjected to a sulfonation reaction using benzenesulfonyl chloride under basic conditions to yield the final product. The reaction conditions often involve the use of solvents like dichloromethane or ethanol and catalysts such as triethylamine .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of automated systems allows for precise control over reaction parameters, such as temperature, pressure, and reactant concentrations. Additionally, purification techniques like recrystallization and chromatography are employed to ensure the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-AMINO-N-{4-[(E)-2-(4-METHOXYPHENYL)-1-ETHENYL]-2-PYRIMIDINYL}-1-BENZENESULFONAMIDE undergoes various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The nitro group, if present, can be reduced to an amino group.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
Oxidation: Formation of 4-hydroxy-N-{4-[(E)-2-(4-methoxyphenyl)-1-ethenyl]-2-pyrimidinyl}-1-benzenesulfonamide.
Reduction: Formation of 4-amino-N-{4-[(E)-2-(4-methoxyphenyl)-1-ethenyl]-2-pyrimidinyl}-1-benzenesulfonamide.
Substitution: Formation of various substituted sulfonamides depending on the nucleophile used.
Scientific Research Applications
4-AMINO-N-{4-[(E)-2-(4-METHOXYPHENYL)-1-ETHENYL]-2-PYRIMIDINYL}-1-BENZENESULFONAMIDE has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial and anticancer agent due to its ability to inhibit specific enzymes and pathways in pathogens and cancer cells.
Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic and optical properties.
Biological Studies: It is used in studies to understand the interaction of sulfonamide compounds with biological macromolecules, such as proteins and nucleic acids.
Mechanism of Action
The mechanism of action of 4-AMINO-N-{4-[(E)-2-(4-METHOXYPHENYL)-1-ETHENYL]-2-PYRIMIDINYL}-1-BENZENESULFONAMIDE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. Additionally, it can interact with cellular receptors to modulate signal transduction pathways, leading to altered cellular responses .
Comparison with Similar Compounds
Similar Compounds
- **4-AMINO-N-{4-[(E)-2-(4-HYDROXYPHENYL)-1-ETHENYL]-2-PYRIMIDINYL}-1-BENZENESULFONAMIDE
- **4-AMINO-N-{4-[(E)-2-(4-CHLOROPHENYL)-1-ETHENYL]-2-PYRIMIDINYL}-1-BENZENESULFONAMIDE
- **4-AMINO-N-{4-[(E)-2-(4-METHYLPHENYL)-1-ETHENYL]-2-PYRIMIDINYL}-1-BENZENESULFONAMIDE
Uniqueness
The uniqueness of 4-AMINO-N-{4-[(E)-2-(4-METHOXYPHENYL)-1-ETHENYL]-2-PYRIMIDINYL}-1-BENZENESULFONAMIDE lies in its methoxy group, which can undergo specific chemical transformations that are not possible with other similar compounds.
Properties
Molecular Formula |
C19H18N4O3S |
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Molecular Weight |
382.4 g/mol |
IUPAC Name |
4-amino-N-[4-[(E)-2-(4-methoxyphenyl)ethenyl]pyrimidin-2-yl]benzenesulfonamide |
InChI |
InChI=1S/C19H18N4O3S/c1-26-17-8-3-14(4-9-17)2-7-16-12-13-21-19(22-16)23-27(24,25)18-10-5-15(20)6-11-18/h2-13H,20H2,1H3,(H,21,22,23)/b7-2+ |
InChI Key |
SLTIGRCKDMWGBM-FARCUNLSSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C/C2=NC(=NC=C2)NS(=O)(=O)C3=CC=C(C=C3)N |
Canonical SMILES |
COC1=CC=C(C=C1)C=CC2=NC(=NC=C2)NS(=O)(=O)C3=CC=C(C=C3)N |
Origin of Product |
United States |
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